Etifenin
Overview
Description
Etifenin is a diagnostic radiopharmaceutical used primarily for hepatobiliary function scintigraphy. It is particularly useful in assessing liver function and diagnosing conditions such as acute cholecystitis, chronic gall duct changes, occlusion of the ductus choledochus, and congenital aberrances of the gall duct system .
Mechanism of Action
Target of Action
Etifenin is primarily used as a radiopharmaceutical in imaging studies of the liver and biliary tract .
Mode of Action
As a radiopharmaceutical, it is likely that this compound interacts with its targets in the liver and biliary tract to produce a signal that can be detected during imaging studies .
Biochemical Pathways
Given its use in imaging studies of the liver and biliary tract, it may be involved in pathways related to liver function and bile production .
Pharmacokinetics
As a radiopharmaceutical, it is likely administered directly into the body, bypassing the need for absorption. Its distribution within the body would be expected to be primarily within the liver and biliary tract, given its use in imaging these areas .
Result of Action
Its primary use is in imaging studies of the liver and biliary tract, suggesting that it may interact with cells in these areas to produce a detectable signal .
Action Environment
Factors such as the patient’s overall health, liver function, and the presence of other medications could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Etifenin plays a crucial role in biochemical reactions, particularly in the context of radiopharmaceutical applications. It interacts with various enzymes, proteins, and other biomolecules to facilitate its diagnostic functions. For instance, this compound is known to bind with technetium-99m (Tc-99m), forming a complex that is used in imaging studies of the liver and biliary tract . This interaction is essential for the compound’s ability to provide clear and accurate imaging results.
Cellular Effects
This compound influences various cellular processes, particularly in hepatocytes, the primary cells of the liver. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with Tc-99m allows it to be taken up by hepatocytes, where it can be visualized using imaging techniques . This uptake is crucial for diagnosing liver and biliary tract conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with technetium-99m. This binding is facilitated by the compound’s chemical structure, which allows it to form a stable complex with Tc-99m . This complex is then taken up by hepatocytes, where it can be visualized using imaging techniques. The binding of this compound to Tc-99m is a key aspect of its diagnostic capabilities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound maintains its radiochemical purity over time, which is crucial for its effectiveness in diagnostic applications . Long-term effects on cellular function have also been observed, with this compound showing consistent uptake and imaging capabilities over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is effective in providing clear imaging results without causing significant adverse effects. At higher doses, there may be toxic or adverse effects observed . It is important to determine the optimal dosage to balance efficacy and safety in diagnostic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways within the liver. It interacts with enzymes and cofactors that facilitate its uptake and processing within hepatocytes. These interactions are crucial for the compound’s ability to provide accurate imaging results . The metabolic pathways involving this compound ensure that it is effectively taken up and visualized in the liver and biliary tract.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake into hepatocytes . Once inside the cells, this compound is localized to specific compartments where it can be visualized using imaging techniques. This transport and distribution are essential for the compound’s diagnostic capabilities.
Subcellular Localization
The subcellular localization of this compound is primarily within hepatocytes. It is directed to specific compartments within these cells, where it can be visualized using imaging techniques . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to the appropriate cellular compartments. This localization is crucial for the accurate diagnosis of liver and biliary tract conditions.
Preparation Methods
Etifenin is synthesized through a series of chemical reactions involving the coordination of technetium-99m with the ligand. The preparation involves the use of thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) methods to ensure the radiochemical purity of the compound . The synthesis process typically includes the following steps:
Coordination Reaction: Technetium-99m is coordinated with the ligand under controlled conditions.
Purification: The resulting compound is purified using TLC and HPLC to remove impurities and ensure high radiochemical purity.
Quality Control: The final product undergoes rigorous quality control to confirm its purity and suitability for clinical use.
Chemical Reactions Analysis
Etifenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can also occur, altering the oxidation state of technetium.
Substitution: Substitution reactions involve the replacement of ligands in the coordination complex. Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands.
Scientific Research Applications
Etifenin has a wide range of scientific research applications, including:
Chemistry: Used in the study of coordination chemistry and radiopharmaceuticals.
Biology: Employed in imaging studies to assess liver function and diagnose hepatobiliary disorders.
Industry: Applied in the production of non-toxic radiopharmaceuticals for regular radiodiagnostic use.
Comparison with Similar Compounds
Etifenin is similar to other radiopharmaceuticals used for hepatobiliary imaging, such as mebrofenin and disofenin. it has unique properties that make it particularly suitable for certain diagnostic applications. For example:
Mebrofenin: Similar to this compound but has different hepatic uptake and renal clearance characteristics.
Disofenin: Another radiopharmaceutical used for hepatobiliary imaging, but with different pharmacokinetic properties. This compound’s unique coordination chemistry and radiochemical purity make it a valuable tool in hepatobiliary scintigraphy.
Properties
IUPAC Name |
2-[carboxymethyl-[2-(2,6-diethylanilino)-2-oxoethyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIDXAKKFOKNEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045492 | |
Record name | Etifenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63245-28-3 | |
Record name | EHIDA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63245-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etifenin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063245283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etifenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etifenin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETIFENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH922908EB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Etifenin in hepatobiliary imaging?
A1: this compound is a technetium-99m (99mTc) labeled radiopharmaceutical. While its precise interaction with hepatocytes is not fully elucidated in the provided research, it's known that this compound mimics bilirubin, a breakdown product of heme catabolism. [] After intravenous injection, 99mTc-Etifenin is taken up by hepatocytes and excreted into the bile, allowing visualization of the liver, biliary tree, and gallbladder through scintigraphy. []
Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?
A2: The molecular formula of this compound is C14H20N2O3. [] Its molecular weight is 264.32 g/mol. Key spectroscopic data includes:
- IR (KBr, cm-1): 3308, 3010, 1706, 1665, 1535, 1471 []
- 1H-NMR (CD3OD, ppm): 1.16, 2.57, 3.62, 3.67, 7.11, 7.20 []
- MS m/z: 323 (M+) []
Q3: What is the role of stannous chloride in this compound kits, and how does it affect stability?
A3: Stannous chloride (SnCl2) acts as a reducing agent in this compound kits. [, ] It reduces the oxidation state of technetium-99m, allowing for its chelation by this compound. The lyophilized kit containing both this compound and stannous chloride ensures stability until reconstitution. [] Quality control measures, including tin content analysis, are essential to guarantee kit performance and comply with pharmacopoeia standards. []
Q4: How does this compound compare to other hepatobiliary imaging agents like Mebrofenin?
A4: this compound and Mebrofenin are both 99mTc-labeled iminodiacetic acid derivatives used for hepatobiliary imaging. [] During a supply shortage of Mebrofenin, this compound was approved as a backup agent, highlighting its comparable diagnostic utility. [] While they share a similar mechanism, subtle differences in their pharmacokinetic profiles and clearance rates might exist. Further research comparing their efficacy and safety in various clinical contexts would be valuable.
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